6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine
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Overview
Description
6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors. For example, 2-aminobenzonitrile can be reacted with formamide under acidic conditions to form the quinazoline ring.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thianyl Group: The thianyl group can be introduced through nucleophilic substitution reactions. For instance, 4-methoxythian-4-ylmethyl chloride can be reacted with the quinazoline core in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using reagents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazoline compounds.
Scientific Research Applications
6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine can be compared with other similar compounds, such as:
6-Chloro-N-methylpyrimidin-4-amine: This compound shares the chloro and amine functional groups but has a different core structure (pyrimidine vs. quinazoline).
N-(tert-butyl)-6-chloropyrimidin-4-amine: Similar in having a chloro group and an amine, but with a tert-butyl substituent and a pyrimidine core.
Quinazoline derivatives: Other quinazoline derivatives with different substituents may exhibit similar or distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-20-15(4-6-21-7-5-15)9-17-14-12-8-11(16)2-3-13(12)18-10-19-14/h2-3,8,10H,4-7,9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLJFLWJLVLJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC2=NC=NC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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